1,2,3,4-Tetrahydro-4-oxo-carbazol

Übersicht

Beschreibung

2,3-dihydro-1H-carbazol-4(9H)-one, also known as 2,3-dihydro-1H-carbazol-4(9H)-one, is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.

The exact mass of the compound 2,3-dihydro-1H-carbazol-4(9H)-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Carbazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-dihydro-1H-carbazol-4(9H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-dihydro-1H-carbazol-4(9H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Fluoreszierende Sonden und Bildgebungsmittel

1,2,3,4-Tetrahydro-4-oxo-carbazol (THC) und seine Derivate dienen als synthetische Zwischenprodukte zur Gewinnung von Carbazol-basierten Fluorophoren. Diese Verbindungen emittieren Fluoreszenz bei photochemischer Anregung, was sie zu wertvollen Werkzeugen für biochemische und biophysikalische Forschung macht. Forscher entwerfen und charakterisieren kleine Moleküle, umgebungssensitive Fluorophore basierend auf dem 1-Keto-1,2,3,4-Tetrahydrocarbazol-Gerüst . Diese fluoreszierenden Sonden finden Anwendung in der Live-Zell-Bildgebung, der Verfolgung biologischer Prozesse und der Visualisierung spezifischer Zellkomponenten.

Antimikrobielle und Antituberkulosemittel

In jüngsten Studien haben Derivate von this compound antimikrobielle Aktivität gezeigt. Forscher haben Verbindungen synthetisiert, die als antimikrobielle und antituberkulose Mittel eingesetzt werden könnten. Diese Moleküle zeigen vielversprechende inhibitorische Wirkungen gegen bestimmte Krankheitserreger, was sie für die Medikamentenentwicklung relevant macht .

Steroid-Sulfatase-Inhibitoren

Sulfonamid-Derivate von 1,2,3,4-Tetrahydrocarbazol wurden als Inhibitoren der Steroid-Sulfatase untersucht. Diese Klasse von Verbindungen zeigt sich vielversprechend als Mammatumor-Inhibitoren. Die Synthese von 1,2,3,4-Tetrahydrocarbazol beinhaltet Methoden wie die Borsche-Synthese und die Bischler-Synthese .

Vorläufer für biologisch aktive Carbazol-Alkaloide

Das 1-Keto-1,2,3,4-Tetrahydrocarbazol-Gerüst dient als Vorläufer für verschiedene biologisch aktive Carbazol-Alkaloide und Carbazolochinone. Diese Naturstoffe zeigen vielfältige pharmakologische Eigenschaften, darunter Antikrebs-, Entzündungshemmende und antioxidative Wirkungen. Forscher untersuchen die Synthese dieser Alkaloide unter Verwendung von THC-Derivaten .

Palladium-katalysierte asymmetrische Hydrierung

1,2,3,4-Tetrahydrocarbazol kann als Ausgangsmaterial für die Synthese von Carbazol durch palladiumkatalysierte asymmetrische Hydrierungsreaktionen verwendet werden. Diese Methode ermöglicht die selektive Reduktion des aromatischen Rings, wodurch wertvolle Carbazol-Derivate entstehen .

Chemische Strukturanpassung und Sonden

Techniken der synthetischen organischen Chemie ermöglichen die Gestaltung maßgeschneiderter chemischer Strukturen. Forscher erforschen weiterhin neuartige Fluorophore basierend auf dem 1-Keto-1,2,3,4-Tetrahydrocarbazol-Gerüst. Diese Verbindungen spielen eine entscheidende Rolle bei der Visualisierung biochemischer Prozesse, der Erkennung von Metallionen und der Untersuchung unmittelbarer Mikroumgebungen .

Wirkmechanismus

Target of Action

Compounds containing the carbazole motif, which is structurally related to 1,2,3,4-tetrahydro-4-oxo-carbazole, have been associated with several biological activities .

Mode of Action

It is known that several members of this family emit fluorescence on photoexcitation , which could potentially be used in biochemical and biophysical research.

Biochemical Pathways

It is known that carbazole derivatives, which are structurally related to 1,2,3,4-tetrahydro-4-oxo-carbazole, have diverse and versatile biological properties .

Pharmacokinetics

It is known that the compound has a predicted boiling point of 3357±410 °C and a predicted pKa of 493±020 .

Result of Action

It is known that compounds containing the carbazole motif, which is structurally related to 1,2,3,4-tetrahydro-4-oxo-carbazole, have antibacterial and antiyeast properties in addition to suppressing the growth of phytopathogenic fungi .

Action Environment

It is known that the fluorescence of several members of this family is sensitive to the polarity and the hydrogen-bonded nature of the solvent .

Biochemische Analyse

Biochemical Properties

1,2,3,4-Tetrahydro-4-oxo-carbazole is an important synthetic intermediate to obtain carbazole derivatives . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . On photoexcitation, certain derivatives of this compound emit fluorescence, making them useful for visualizing biological processes .

Cellular Effects

The compound has been found to have antibacterial and antiyeast properties, in addition to suppressing the growth of phytopathogenic fungi . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 1,2,3,4-Tetrahydro-4-oxo-carbazole exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,3,4-Tetrahydro-4-oxo-carbazole change over time. The compound is stable and does not easily decompose, allowing for long-term storage . Long-term effects on cellular function observed in in vitro or in vivo studies are still being researched.

Metabolic Pathways

1,2,3,4-Tetrahydro-4-oxo-carbazole is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 1,2,3,4-Tetrahydro-4-oxo-carbazole within cells and tissues are complex processes that involve various transporters and binding proteins. The compound’s localization or accumulation may be affected by these interactions .

Subcellular Localization

The subcellular localization of 1,2,3,4-Tetrahydro-4-oxo-carbazole and its effects on activity or function are areas of active research. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

1,2,3,9-tetrahydrocarbazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-2,4-5,13H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXKDTZEIWTHRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801290622 | |

| Record name | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15128-52-6 | |

| Record name | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15128-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

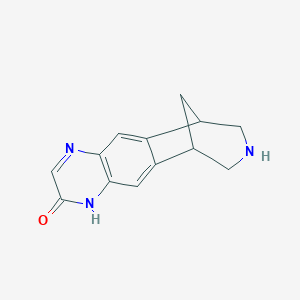

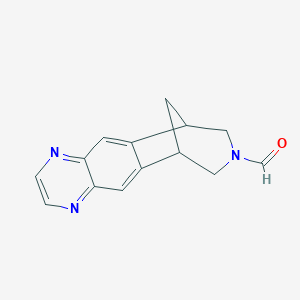

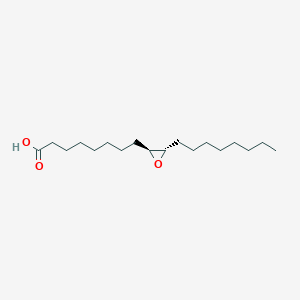

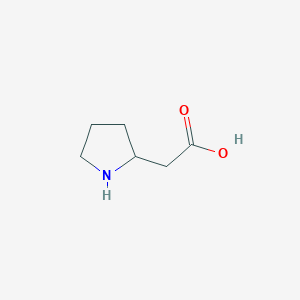

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B23979.png)

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B24021.png)